3a-Epiburchellin
Overview
Description
Mechanism of Action
Target of Action
Burchellin, a neolignan natural product, has been found to have potent antiviral effects against coxsackie virus B3 . It also exhibits larvicidal activity against the dengue mosquito, Aedes aegypti . The primary targets of Burchellin are therefore viruses and mosquito larvae.
Mode of Action
Burchellin interacts with its targets by interfering with their development cycles. In the case of Aedes aegypti, Burchellin’s toxic effect results in 100% mortality in larvae (L3) at concentrations ≥ 30 ppm . The exact molecular interactions between Burchellin and its targets are still under investigation.
Biochemical Pathways
It is known that burchellin’s structure, which includes a rare core with three contiguous stereogenic centers, plays a crucial role in its bioactivity .
Pharmacokinetics
It has been shown that burchellin has molecular stability when dissolved in water , which could potentially impact its bioavailability.
Result of Action
Burchellin’s action results in significant cellular changes in its targets. In Aedes aegypti larvae, treatment with Burchellin leads to cellular destruction and disorganization, cell spacing, and vacuolization of epithelial cells in small regions of the midgut .
Biochemical Analysis
Biochemical Properties
Burchellin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Burchellin has been shown to inhibit nitric oxide synthase activity, which is crucial in the immune response . Additionally, Burchellin’s interaction with viral proteins has demonstrated potent antiviral effects against coxsackie virus B3 . These interactions highlight Burchellin’s potential as a therapeutic agent.
Cellular Effects
Burchellin exerts notable effects on different cell types and cellular processes. In studies involving Aedes aegypti larvae, Burchellin caused cellular destruction and disorganization, particularly in the midgut epithelial cells . This compound also influences cell signaling pathways and gene expression, contributing to its larvicidal activity. Furthermore, Burchellin’s antiviral properties suggest its impact on viral replication and host cell metabolism .
Molecular Mechanism
The molecular mechanism of Burchellin involves several key interactions at the molecular level. Burchellin binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with nitric oxide synthase results in the inhibition of nitric oxide production . Additionally, Burchellin’s antiviral activity is attributed to its ability to interfere with viral protein functions, thereby inhibiting viral replication . These molecular interactions underscore Burchellin’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Burchellin have been observed to change over time. Burchellin exhibits stability when dissolved in water, maintaining its bioactivity Long-term studies have shown that Burchellin retains its larvicidal and antiviral properties over extended periods
Dosage Effects in Animal Models
The effects of Burchellin vary with different dosages in animal models. At lower concentrations, Burchellin exhibits significant larvicidal activity, causing 100% mortality in Aedes aegypti larvae at concentrations ≥ 30 ppm . Higher doses may lead to toxic or adverse effects, necessitating careful dosage optimization. In antiviral studies, Burchellin’s efficacy against coxsackie virus B3 was observed at specific concentrations, highlighting the importance of dosage in therapeutic applications .
Metabolic Pathways
Burchellin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by plant enzymes, contributing to its bioactivity . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Understanding Burchellin’s metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, Burchellin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation These interactions determine Burchellin’s bioavailability and efficacy
Subcellular Localization
Burchellin’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding Burchellin’s subcellular localization can provide insights into its mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Epiburchellin can be achieved through biomimetic syntheses of neolignans such as guianin, burchellin, and futoenone . The process involves the use of various solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, particularly from the herbs of Ocotea cymbarum . The process includes solvent extraction, followed by purification steps such as chromatography to achieve a high-purity product suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: 3a-Epiburchellin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3a-Epiburchellin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Burchellin: Another lignan compound with similar structural features and biological activities.
Guianin: A neolignan with comparable synthesis routes and applications.
Futoenone: Shares similar chemical properties and reactivity patterns.
Uniqueness of 3a-Epiburchellin: this compound is unique due to its specific structural configuration and the presence of a methoxy group, which contributes to its distinct biological activities and reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959203 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112156-46-4, 38276-59-4 | |
Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Burchellin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Burchellin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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